molecular formula C13H12O4 B1618357 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid CAS No. 303064-47-3

3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid

Cat. No. B1618357
CAS RN: 303064-47-3
M. Wt: 232.23 g/mol
InChI Key: AJUGKZCPMRYOAV-UHFFFAOYSA-N
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Description

“3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as furan carboxylic acids . These are carboxylic acids featuring a furan ring .


Molecular Structure Analysis

The molecular structure of “3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid” consists of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) with a carboxylic acid group (COOH) and a phenoxymethyl group attached .

Scientific Research Applications

Enzymatic Synthesis and Polymer Applications
3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid, as a furan derivative, finds its application primarily in the synthesis of biobased polymers. For instance, Yi Jiang et al. (2014) have demonstrated the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, leading to novel biobased furan polyesters. These polyesters show promising physical properties, hinting at the potential of furan derivatives in creating sustainable and biodegradable materials for various applications (Jiang et al., 2014).

Chemical Synthesis and Catalysis
In chemical synthesis, furan derivatives play a crucial role as intermediates. For example, the Diels-Alder reaction of 2-amino-substituted furans has been explored by A. Padwa et al. (1997) to produce polysubstituted anilines, showcasing the versatility of furan compounds in organic synthesis (Padwa et al., 1997).

Biocatalysis and Green Chemistry
In the realm of green chemistry, the enzymatic oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) is a significant step forward. W. Dijkman et al. (2014) have identified an FAD-dependent enzyme capable of converting 5-hydroxymethylfurfural into FDCA, a key biobased platform chemical for polymer production, with high yield. This enzymatic process offers a greener alternative to traditional chemical syntheses, operating under mild conditions and avoiding the use of hazardous chemicals (Dijkman et al., 2014).

Biomass Conversion and Value-added Chemicals
Furan derivatives are pivotal in the conversion of biomass into value-added chemicals. The catalytic reduction of biomass-derived furanic compounds with hydrogen has been studied by Y. Nakagawa et al. (2013), highlighting the potential of these processes in producing biofuels and chemical feedstocks. This research underscores the importance of furan derivatives in the sustainable production of chemicals and fuels from renewable resources (Nakagawa et al., 2013).

Antibacterial and Antioxidant Activities
Moreover, furan derivatives exhibit biological activities, such as antibacterial and antioxidant effects. For example, Yang-min Ma et al. (2016) isolated new furan derivatives from Aspergillus flavus with potent antibacterial activity against Staphylococcus aureus. These findings open avenues for the development of new antibacterial agents from furan compounds (Ma et al., 2016).

Mechanism of Action

The mechanism of action of “3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid” is not specified in the search results. The mechanism of action would depend on the specific context in which this compound is used, such as in a chemical reaction or biological system .

Safety and Hazards

The safety and hazards associated with “3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid” are not detailed in the search results. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

properties

IUPAC Name

3-methyl-5-(phenoxymethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-9-7-11(17-12(9)13(14)15)8-16-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUGKZCPMRYOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)COC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354484
Record name 3-methyl-5-(phenoxymethyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303064-47-3
Record name 3-methyl-5-(phenoxymethyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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